1-(p-Tolyloxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride
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Description
1-(p-Tolyloxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C21H26ClF3N2O2 and its molecular weight is 430.9. The purity is usually 95%.
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Scientific Research Applications
Design and Synthesis of Novel Derivatives
A study by Kumar et al. (2017) presented the design, synthesis, and pharmacological evaluation of a novel series of derivatives related to piperazine compounds, focusing on their antidepressant and antianxiety activities. This research demonstrates the potential for derivatives of piperazine, including 1-(p-Tolyloxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride, to be utilized in the development of new therapeutic agents (Kumar et al., 2017).
Crystal Structure Analysis
Research conducted by Joanna Petrus et al. (2012) on Fluphenazine dihydrochloride, which shares a similar piperazine structure, provided insights into the crystal structure, including the conformation of the piperazine ring and the intermolecular interactions. This type of structural analysis is crucial for understanding the chemical behavior and potential applications of related compounds (Petrus et al., 2012).
Antimalarial Activity
Mendoza et al. (2011) explored the synthesis and structure-activity relationships of piperazine and pyrrolidine derivatives, including their evaluation against the Plasmodium falciparum chloroquine-resistant strain. The findings suggest that compounds with a structure similar to 1-(p-Tolyloxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride could have significant antimalarial properties (Mendoza et al., 2011).
Enantioselective Synthesis
Kulig et al. (2007) described the enantioselective synthesis of a compound related to 1-(p-Tolyloxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride, highlighting the importance of hydrolytic kinetic resolution in obtaining enantiomerically pure compounds. This research underscores the potential for such compounds in the development of stereochemically complex pharmaceuticals (Kulig et al., 2007).
Interaction with Serotonin Receptors
A study by Fuller et al. (1978) investigated the effects of 1-(m-Trifluoromethylphenyl)-piperazine on serotonin binding in rat brain, revealing its potential as a serotonin receptor agonist. This research highlights the significance of piperazine derivatives in modulating neurotransmitter systems, which could be relevant for compounds like 1-(p-Tolyloxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride (Fuller et al., 1978).
properties
IUPAC Name |
1-(4-methylphenoxy)-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25F3N2O2.ClH/c1-16-5-7-20(8-6-16)28-15-19(27)14-25-9-11-26(12-10-25)18-4-2-3-17(13-18)21(22,23)24;/h2-8,13,19,27H,9-12,14-15H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUIYBVBLPAMRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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